molecular formula C17H15Cl2N3O B2894060 3-(3,4-dichlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea CAS No. 400870-07-7

3-(3,4-dichlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea

Cat. No.: B2894060
CAS No.: 400870-07-7
M. Wt: 348.23
InChI Key: XCPCJSZAHSLDRE-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea is a di-substituted urea derivative characterized by a 3,4-dichlorophenyl group and a partially saturated pyrrolidine ring (3,4-dihydro-2H-pyrrol-5-yl) attached to the urea scaffold.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O/c18-14-9-8-12(11-15(14)19)21-17(23)22(16-7-4-10-20-16)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPCJSZAHSLDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)N(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea (BTdCPU)

  • Molecular Formula : C₁₃H₈Cl₂N₃OS
  • Key Substituents : Benzo[d][1,2,3]thiadiazol-6-yl (electron-deficient heterocycle) and 3,4-dichlorophenyl.
  • Biological Activity: Demonstrated growth inhibition in cellular models, likely due to interactions with kinase or protease targets.
  • Toxicity: Not explicitly reported, but regulatory approval for experimental use suggests manageable toxicity .

1-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)urea (NCPdCPU)

  • Molecular Formula : C₁₃H₈Cl₃N₃O₂
  • Key Substituents : 2-Chloro-5-nitrophenyl (strong electron-withdrawing groups) and 3,4-dichlorophenyl.
  • Toxicity: Limited data, though nitro groups often correlate with metabolic toxicity risks .

3-[3-(Dimethylamino)propyl]-1-phenylurea

  • Molecular Formula : C₁₂H₁₉N₃O
  • Key Substituents: Dimethylamino-propyl (basic, hydrophilic side chain) and phenyl.
  • Biological Activity: Undocumented in the provided evidence, but the dimethylamino group may improve solubility and bioavailability compared to aromatic substituents.
  • Toxicity: Classified as non-hazardous under GHS/CLP regulations, though toxicological data remain incomplete .

Target Compound: 3-(3,4-Dichlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea

  • Molecular Formula : C₁₇H₁₅Cl₂N₃O
  • Key Substituents : 3,4-Dichlorophenyl and 3,4-dihydro-2H-pyrrol-5-yl (saturated five-membered ring).
  • Toxicity: No direct data available.

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Biological Activity Toxicity Profile Source
Target Compound C₁₇H₁₅Cl₂N₃O 3,4-Dichlorophenyl, dihydro-pyrrol Hypothesized inhibition Not studied N/A
BTdCPU C₁₃H₈Cl₂N₃OS Thiadiazole, 3,4-dichlorophenyl Growth inhibition Not specified
NCPdCPU C₁₃H₈Cl₃N₃O₂ Nitrophenyl, 3,4-dichlorophenyl Growth inhibition Potential nitro-group risks
3-[3-(Dimethylamino)propyl]-1-phenylurea C₁₂H₁₉N₃O Dimethylamino-propyl Unknown Non-hazardous (limited data)

Key Findings and Implications

Substituent Effects: Electron-Withdrawing Groups: BTdCPU and NCPdCPU feature thiadiazole and nitro groups, respectively, which enhance target binding but may increase toxicity. Flexibility vs. Rigidity: The saturated pyrrolidine ring in the target compound could improve bioavailability compared to rigid aromatic systems in BTdCPU and NCPdCPU .

Safety Profiles: The dimethylamino-propyl analog’s non-hazardous classification suggests that alkylamine substituents may offer safer profiles, though this requires validation for the target compound .

Research Gaps: No direct activity or toxicity data exist for the target compound, highlighting the need for enzymatic assays and in vivo studies to benchmark it against BTdCPU and NCPdCPU.

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